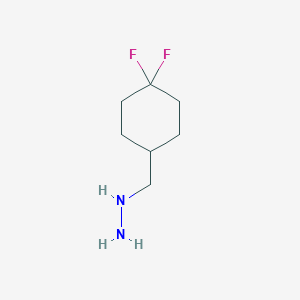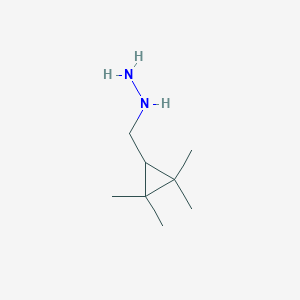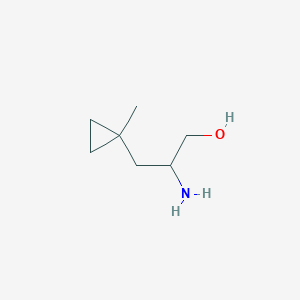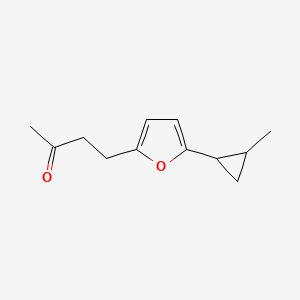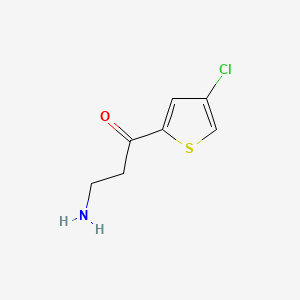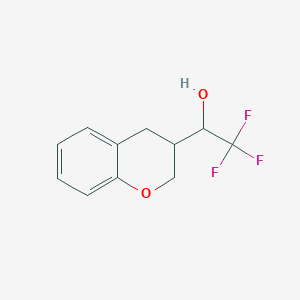
2,5-Dimethoxy-4-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxypyridin-4-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of two methoxy groups at the 2 and 5 positions and an amino group at the 4 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxypyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethoxypyridine.
Nitration: The 2,5-dimethoxypyridine undergoes nitration to introduce a nitro group at the 4 position, forming 2,5-dimethoxy-4-nitropyridine.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.
Industrial Production Methods: Industrial production of 2,5-dimethoxypyridin-4-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,5-Dimethoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines or hydrazines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxy-4-nitropyridine.
Reduction: Formation of 2,5-dimethoxypyridin-4-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2,5-Dimethoxypyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-dimethoxypyridin-4-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
2,5-Dimethylpyridin-4-amine: Similar structure but with methyl groups instead of methoxy groups.
2,5-Dihydroxypyridin-4-amine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,5-Dimethoxypyrimidin-4-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2,5-Dimethoxypyridin-4-amine is unique due to the presence of both methoxy and amino groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
2,5-dimethoxypyridin-4-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3,(H2,8,9) |
InChIキー |
BBMWAIDTFTVMIP-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


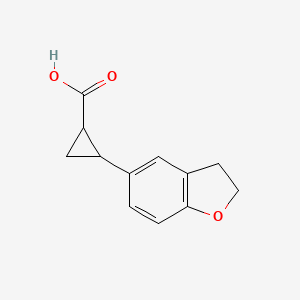
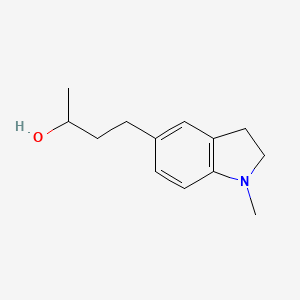

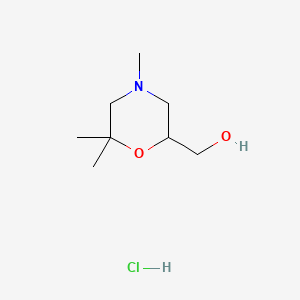
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
